AZ-23 is classified as a small molecule inhibitor. It is derived from synthetic pathways designed to target the Trk receptor family specifically. The compound's design is rooted in medicinal chemistry principles aimed at optimizing selectivity and efficacy against these receptors.
The synthesis of AZ-23 typically involves multi-step organic reactions that may include:
The specific synthetic route may vary based on the desired properties of AZ-23, but it generally adheres to established protocols in organic synthesis.
The molecular structure of AZ-23 can be described using its chemical formula, which typically includes various functional groups that confer its inhibitory properties.
The optimized structure can be visualized using software such as Gaussian or ChemDraw, providing insights into potential binding sites on the Trk receptors.
AZ-23 participates in various chemical reactions relevant to its mechanism of action:
These interactions can be characterized through assays measuring receptor activity in the presence of AZ-23 compared to controls.
The mechanism by which AZ-23 exerts its effects involves:
Data supporting this mechanism can be derived from biochemical assays demonstrating decreased phosphorylation of downstream targets in cells treated with AZ-23.
AZ-23 exhibits several notable physical and chemical properties:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize these properties accurately.
AZ-23 has been investigated for several scientific applications:
The tropomyosin receptor kinase (Trk) family—comprising TrkA, TrkB, and TrkC—represents a critical class of receptor tyrosine kinases that regulate neuronal development, differentiation, and survival through binding to neurotrophins (NGF, BDNF, and NT-3). Dysregulation of Trk signaling, however, transforms these physiological pathways into drivers of oncogenesis. AZ-23, a potent and selective ATP-competitive Trk inhibitor discovered by AstraZeneca, emerged as a promising therapeutic candidate targeting TRK fusion-positive and mutation-driven cancers. Its preclinical characterization established a foundation for novel targeted therapies against malignancies reliant on constitutive Trk activation [1] [7].
Neurotrophin binding induces Trk dimerization, autophosphorylation, and activation of three key downstream pathways:
In cancer, these pathways become co-opted through multiple mechanisms:
Table 1: Trk Pathway Activation Mechanisms in Human Cancers
Cancer Type | Trk Receptor | Activation Mechanism | Functional Consequence |
---|---|---|---|
Neuroblastoma | TrkB | BDNF autocrine loop | Chemoresistance, metastasis |
Glioblastoma | TrkB/TrkC | Paracrine NT-3/BDNF | BTIC survival & self-renewal |
Papillary Thyroid | TrkA | TPM3-TrkA fusion | Constitutive kinase activity |
Breast Cancer | TrkA | Overexpression | Enhanced migration & invasion |
Oncogenic Trk activation occurs through three molecular alterations:
The therapeutic significance of these alterations lies in their exclusivity as oncogenic drivers in certain malignancies, making them ideal targets for precision oncology approaches.
AZ-23 was developed to address limitations of early Trk inhibitors, which suffered from insufficient selectivity or pharmacokinetic properties. Key characteristics include:
Table 2: Cellular Efficacy Profile of AZ-23
Cell Model | Genetic Alteration | AZ-23 IC50 | Functional Readout |
---|---|---|---|
BaF3 | TRKAF589L | 0.02 μM | Cell growth inhibition |
BaF3 | TRKAG595R | 0.059 μM | Cell growth inhibition |
BaF3 | TRKAG667C | 0.13 μM | Cell growth inhibition |
KM12 | TPM3-TRKA fusion | 0.021 μM | Proliferation suppression |
Mechanistically, AZ-23 stabilizes the kinase in an inactive conformation by binding the ATP pocket, as revealed by its co-crystal structure with TrkA (PDB: 4AOJ). The compound forms critical hydrogen bonds with Glu-590 and Met-592 in the hinge region, while its chlorinated phenyl moiety occupies a hydrophobic pocket adjacent to the gatekeeper residue [7] [9]. This binding mode confers activity against gatekeeper mutations (TRKAF589L), though solvent-front (TRKAG595R) and xDFG mutations (TRKAG667C) reduce susceptibility due to steric interference and altered ATP affinity [7].
In preclinical models, AZ-23 demonstrated compelling antitumor effects:
AZ-23 thus established a proof-of-concept for targeted Trk inhibition, paving the way for next-generation inhibitors (e.g., larotrectinib) while providing a chemical scaffold for overcoming resistance mutations through structural optimization. Its development represents a milestone in bridging mechanistic neurobiology and oncology therapeutics [1] [7].
Table 3: Key Kinase Selectivity Profile of AZ-23
Kinase Target | IC50 (nM) | Selectivity vs. TrkA |
---|---|---|
TrkA | 2 | Reference |
TrkB | 8 | 4-fold |
FGFR1 | 24 | 12-fold |
Flt3 | 52 | 26-fold |
Ret | 55 | 27.5-fold |
MuSk | 84 | 42-fold |
Lck | 99 | 49.5-fold |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9